N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13(2)20-24-25-21-22(29)26(16-7-5-6-8-17(16)27(20)21)12-19(28)23-15-10-9-14(30-3)11-18(15)31-4/h5-11,13H,12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYVHLPNJQUQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C24H23N3O5
- Molecular Weight : 423.46 g/mol
The structure features a triazoloquinoxaline core, which is known for its diverse biological activities.
Target Interaction
The primary target of this compound is DNA. It exhibits a mechanism of action characterized by DNA intercalation , which disrupts normal cellular processes such as DNA replication and transcription. This interaction can lead to significant cellular effects, particularly in cancer cells.
Biochemical Pathways
Intercalation into DNA can result in the inhibition of cell growth and proliferation. The compound's ability to interfere with DNA integrity makes it a candidate for anticancer therapy.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy compared to established chemotherapeutics like doxorubicin.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, derivatives of quinoxaline were evaluated for their anticancer activity. The study highlighted that compounds with electron-donating groups significantly enhanced activity against HeLa and A549 cells. This compound was among those showing superior results due to its structural attributes that favor DNA binding and intercalation .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found that the compound not only intercalates DNA but also induces apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Pharmacokinetics
Pharmacokinetic studies using in silico models have suggested favorable absorption and distribution profiles for similar triazoloquinoxaline derivatives. These findings imply that this compound may exhibit good bioavailability and therapeutic potential .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds containing quinoxaline and triazole moieties. N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has shown promising results in inhibiting cancer cell proliferation.
Case Studies
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant growth inhibition against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
- Animal Models : Preclinical trials using animal models have shown reduced tumor growth rates when treated with this compound compared to controls.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives of quinoxaline exhibit activity against a range of bacterial and fungal pathogens.
Case Studies
- Bacterial Inhibition : Laboratory studies revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
- Fungal Infections : Its efficacy against common fungal pathogens was demonstrated in vitro, suggesting potential for development into antifungal therapies.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
Case Studies
- In Vitro Neuronal Studies : Experiments have shown that treatment with this compound reduces neuronal cell death in models of oxidative stress.
- Animal Models of Neurodegeneration : Preliminary results indicate improved cognitive function and reduced neuroinflammation in treated animals compared to untreated controls.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural trends:
- Agrochemical Potential: Triazoloquinoxaline derivatives are frequently explored as herbicides or fungicides. The dimethoxyphenyl group may confer resistance to metabolic degradation compared to chlorophenyl analogs, extending field efficacy .
- Pharmacological Applications : The electron-rich aromatic system and acetamide linkage resemble kinase inhibitors. The isopropyl group could modulate selectivity for specific kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
